molecular formula C12H26B2O3 B13974444 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate CAS No. 61142-54-9

2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate

Cat. No.: B13974444
CAS No.: 61142-54-9
M. Wt: 240.0 g/mol
InChI Key: XROFRSYEFJJXQN-UHFFFAOYSA-N
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Description

2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate: is an organoboron compound with the molecular formula C12H26B2O3 . This compound is characterized by its boron-containing cyclic structure, which includes a dioxaborinane ring. Organoboron compounds are widely studied due to their unique chemical properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of dipropylboronic acid with 2-propyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation or crystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acids, borates, and substituted boron compounds .

Comparison with Similar Compounds

Uniqueness: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is unique due to its specific cyclic structure and the presence of both propyl and dipropyl groups. This structural uniqueness imparts distinct reactivity and stability compared to other similar boron-containing compounds .

Properties

CAS No.

61142-54-9

Molecular Formula

C12H26B2O3

Molecular Weight

240.0 g/mol

IUPAC Name

dipropyl-[(2-propyl-1,3,2-dioxaborinan-5-yl)oxy]borane

InChI

InChI=1S/C12H26B2O3/c1-4-7-13(8-5-2)17-12-10-15-14(9-6-3)16-11-12/h12H,4-11H2,1-3H3

InChI Key

XROFRSYEFJJXQN-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)OB(CCC)CCC)CCC

Origin of Product

United States

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